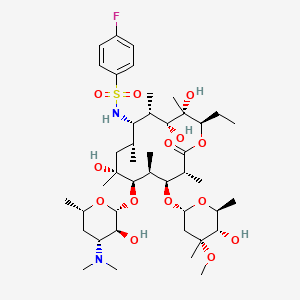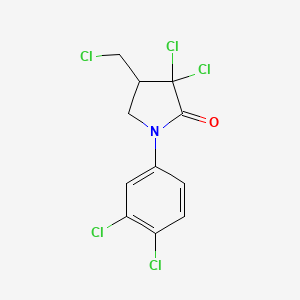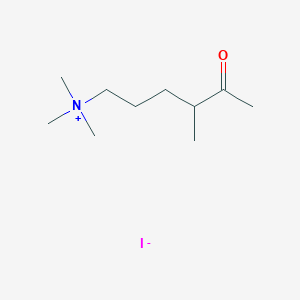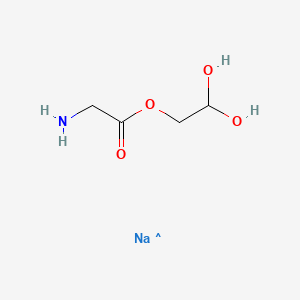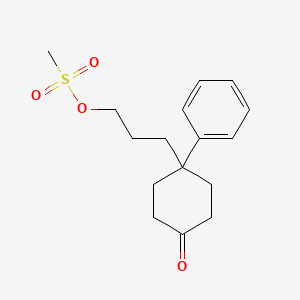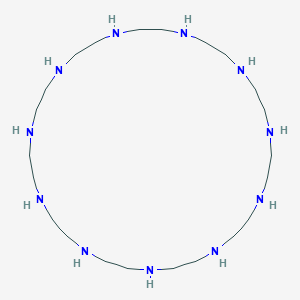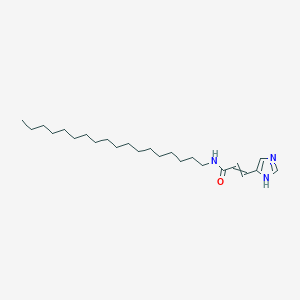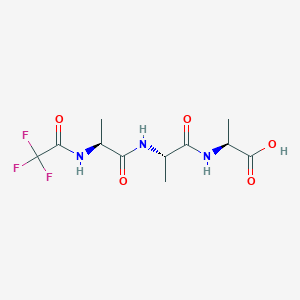![molecular formula C9H9NO2Se B14600687 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene CAS No. 61109-44-2](/img/structure/B14600687.png)
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene is an organic compound that features a nitro group (-NO2) and a selenide group (-Se-) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene typically involves the reaction of 1-nitro-3-bromobenzene with allyl selenide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the selenide group is replaced by other functional groups. Typical reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the selenide group.
Mechanism of Action
The mechanism by which 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The selenide group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including cytotoxicity or modulation of enzyme activity.
Comparison with Similar Compounds
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene: This compound has a similar structure but with the selenide group attached at a different position on the benzene ring. The positional isomerism can lead to differences in reactivity and biological activity.
1-Nitro-4-[(prop-2-en-1-yl)selanyl]benzene: Another positional isomer with the selenide group at the para position. This compound may exhibit different electronic and steric properties compared to the meta-substituted derivative.
1-Nitro-3-[(prop-2-en-1-yl)thio]benzene: This compound has a thioether group (-S-) instead of a selenide group. The sulfur atom can influence the compound’s reactivity and interactions with biological targets differently from selenium.
The uniqueness of this compound lies in the presence of both nitro and selenide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61109-44-2 |
|---|---|
Molecular Formula |
C9H9NO2Se |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-nitro-3-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9NO2Se/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |
InChI Key |
VIGIULGYAWAMQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Se]C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


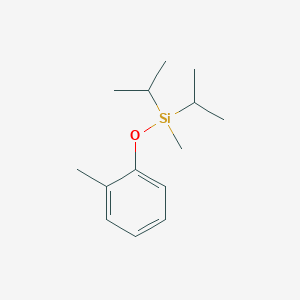
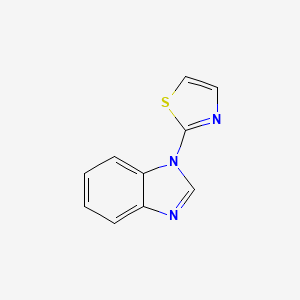
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
